molecular formula C18H19NO5 B5674296 ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE

ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE

Cat. No.: B5674296
M. Wt: 329.3 g/mol
InChI Key: MAKHQHAOOCRARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.356 g/mol . It is known for its unique structure, which includes an ethyl ester group, a methoxyphenoxy group, and an acylamino group attached to a benzoate core. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE typically involves the reaction of 4-methoxyphenol with ethyl 3-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for temperature control and mixing ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved typically include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to modulation of biological activity .

Comparison with Similar Compounds

ETHYL 3-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE can be compared with similar compounds such as:

  • ETHYL 4-(((2-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE
  • ETHYL 4-(((4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE
  • METHYL 3-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE

These compounds share similar structural features but differ in the position and nature of substituents on the phenoxy and benzoate groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-23-18(21)13-5-4-6-14(11-13)19-17(20)12-24-16-9-7-15(22-2)8-10-16/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKHQHAOOCRARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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